molecular formula C22H22ClFN4O B2432968 3-(azepane-1-carbonyl)-N-(4-chloro-2-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251702-79-0

3-(azepane-1-carbonyl)-N-(4-chloro-2-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2432968
CAS No.: 1251702-79-0
M. Wt: 412.89
InChI Key: WFUVGBPEVVTFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(azepane-1-carbonyl)-N-(4-chloro-2-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-N-(4-chloro-2-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include aromatic aldehydes, ketones, and various catalysts such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of advanced catalytic systems to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-N-(4-chloro-2-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

3-(azepane-1-carbonyl)-N-(4-chloro-2-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-N-(4-chloro-2-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its pharmacological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Phenoxy acetamide derivatives: These compounds share structural similarities and are also studied for their pharmacological properties.

    Quinoline derivatives: Known for their therapeutic potential, these compounds are often compared with naphthyridine derivatives.

    Indole derivatives: Another class of compounds with significant biological activities.

Properties

IUPAC Name

azepan-1-yl-[4-(4-chloro-2-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O/c1-14-6-8-16-20(27-19-9-7-15(23)12-18(19)24)17(13-25-21(16)26-14)22(29)28-10-4-2-3-5-11-28/h6-9,12-13H,2-5,10-11H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUVGBPEVVTFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)Cl)F)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.